molecular formula C11H8BClF3NO2 B7953746 [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid

[7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid

Cat. No.: B7953746
M. Wt: 289.45 g/mol
InChI Key: ZNKBXWLBFUYLMT-UHFFFAOYSA-N
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Description

[7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid: is a boronic acid derivative that features a quinoline core substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the quinoline core, which is achieved through the cyclization of appropriate precursors.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the chlorine, methyl, and trifluoromethyl groups at the desired positions.

    Boronic Acid Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups such as alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the quinoline core or the substituents, leading to the formation of various derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

Chemistry

In chemistry, [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its unique structure allows for the exploration of various biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The quinoline core can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [7-Chloro-8-methylquinolin-4-yl]boronic acid
  • [8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid
  • [7-Chloro-2-(trifluoromethyl)quinolin-4-yl]boronic acid

Uniqueness

Compared to similar compounds, [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid stands out due to the specific combination of substituents on the quinoline core. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential applications in various fields. Additionally, the boronic acid group provides unique opportunities for further functionalization and derivatization.

Properties

IUPAC Name

[7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BClF3NO2/c1-5-8(13)3-2-6-7(12(18)19)4-9(11(14,15)16)17-10(5)6/h2-4,18-19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKBXWLBFUYLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC2=C1C=CC(=C2C)Cl)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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